molecular formula C9H15N3O2 B15326563 2-(Ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid

2-(Ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B15326563
M. Wt: 197.23 g/mol
InChI Key: MULZXFRLFFHVLK-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with a unique structure that includes an ethylamino group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazole with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the ethylamino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(Ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid
  • 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the ethylamino and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-7(2)4-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14)

InChI Key

MULZXFRLFFHVLK-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)C)C(=O)O

Origin of Product

United States

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